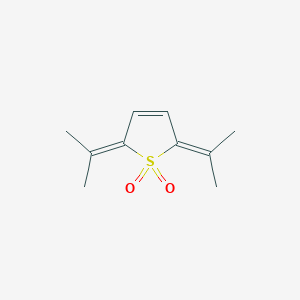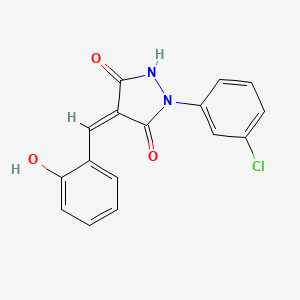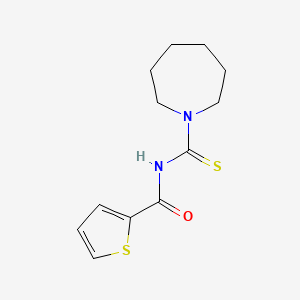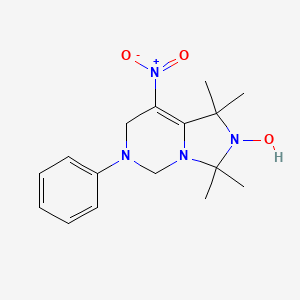
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, also known as PTZ-343, is a compound that has been studied for its potential therapeutic applications in various scientific research fields. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to enhance the release of acetylcholine by activating the M1 muscarinic receptor. In oncology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In immunology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to modulate the activity of immune cells by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to have various biochemical and physiological effects in cells and organisms. In neuroscience, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to enhance cognitive function and memory formation in animal models. In oncology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to modulate the activity of immune cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for specific targets. However, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, including:
1. Investigating the potential therapeutic applications of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide in other scientific research fields, such as cardiovascular disease and diabetes.
2. Developing new synthesis methods for N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide that improve its solubility and reduce its toxicity.
3. Studying the pharmacokinetics and pharmacodynamics of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide in animal models and humans.
4. Identifying new targets for N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide and studying their biological functions.
5. Developing new derivatives of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide with improved potency and selectivity for specific targets.
Méthodes De Synthèse
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with cyclobutanecarboxylic acid chloride. The resulting compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, oncology, and immunology. In neuroscience, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to enhance the release of acetylcholine, a neurotransmitter that is involved in learning and memory processes. In oncology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells. In immunology, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages.
Propriétés
IUPAC Name |
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-2-4-8-12-13-10(15-8)11-9(14)7-5-3-6-7/h7H,2-6H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDXLOMDBGMLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)

![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)



![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)

![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)
![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)